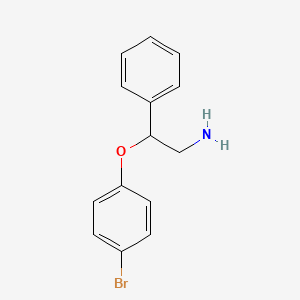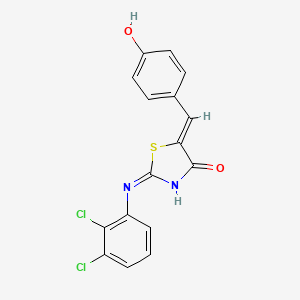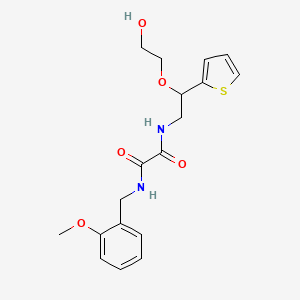![molecular formula C19H20N4O2 B2690484 5-isopropyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1226448-46-9](/img/structure/B2690484.png)
5-isopropyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-isopropyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one” is a complex organic molecule. It contains a tetrahydroisoquinoline moiety, which is a structural motif found in many biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydroisoquinoline ring and the pyrazolo-pyridinone ring. The Pictet-Spengler reaction is commonly used for the synthesis of tetrahydroisoquinoline derivatives .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
Research has demonstrated the potential of pyrazolo[3,4-c]isoquinoline derivatives in the development of anticonvulsant agents. A study by Paronikyan et al. (2004) focused on the synthesis and evaluation of anticonvulsant properties of pyrazolo[3,4-b]pyrano(thiopyrano)[4,3-d]pyridine and pyrazolo[3,4-c]isoquinoline derivatives. The study highlighted the method for synthesizing these compounds and their promising anticonvulsant properties, indicating their potential for further exploration as therapeutic agents in epilepsy treatment (Paronikyan et al., 2004).
Synthesis of Fused Pyridine Derivatives
Al-Issa (2012) explored the synthesis of a new series of pyridine and fused pyridine derivatives, including isoquinoline derivatives. This research sheds light on the synthetic pathways and the potential of these compounds for further chemical applications, highlighting the versatility of pyrazolo[4,3-c]pyridin-3(5H)-one derivatives in chemical synthesis (Al-Issa, 2012).
Antiallergic Activity
Nohara et al. (1985) investigated the synthesis and antiallergic properties of 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines, revealing their significant antiallergic activity. This study suggests that derivatives of pyrazolo[4,3-c]pyridin-3(5H)-one may have potential applications in the development of new antiallergic drugs, especially for those bearing isopropyl groups at specific positions which showed superior activity compared to known antiallergic agents (Nohara et al., 1985).
Electroluminescence in OLEDs
Research by Su et al. (2021) on the high efficiency electroluminescence of orange-red iridium(III) complexes for OLEDs, where pyrazol-pyridine ligands were synthesized, indicates the role of similar structures in enhancing OLED performance. This study demonstrates the potential of pyrazolo[4,3-c]pyridin-3(5H)-one derivatives in the development of high-efficiency OLED devices, showcasing their importance in material science (Su et al., 2021).
Wirkmechanismus
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinoline (tiq), a component of the compound, has been identified in human brains . It is suggested that TIQ and its derivatives may be candidates of dopaminergic neurotoxins .
Mode of Action
The oxidative product, N-methylisoquinolinium ion (NMIQ + ), inhibits enzymes participating in catecholamine metabolism, such as tyrosine hydroxylase, DOPA decarboxylase, and monoamine oxidase .
Biochemical Pathways
Tiq and its derivatives are known to affect catecholamine metabolism .
Pharmacokinetics
It is known that tiq is formed in the human brain by a n-methyltransferase in the cytosol fraction .
Result of Action
It is suggested that tiq and its derivatives may be candidates of dopaminergic neurotoxins .
Eigenschaften
IUPAC Name |
7-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-5-propan-2-yl-2H-pyrazolo[4,3-c]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-12(2)23-10-15-17(20-21-18(15)24)16(11-23)19(25)22-8-7-13-5-3-4-6-14(13)9-22/h3-6,10-12H,7-9H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLYRZCWCMYKOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C2C(=NNC2=O)C(=C1)C(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,4-dimethylphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2690402.png)


![1-{[(4-Chloro-2-nitrophenyl)sulfonyl]acetyl}pyrrolidine](/img/structure/B2690409.png)
![7-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B2690410.png)
![(E)-2-(4-methylphenyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}ethene-1-sulfonamide](/img/structure/B2690412.png)

![N-(1,3-Dioxan-2-ylmethyl)-N-[(3-ethylphenyl)methyl]prop-2-enamide](/img/structure/B2690414.png)

![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-4-phenoxybenzenesulfonamide](/img/structure/B2690417.png)


![N-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonamide](/img/structure/B2690424.png)